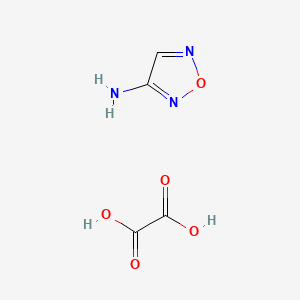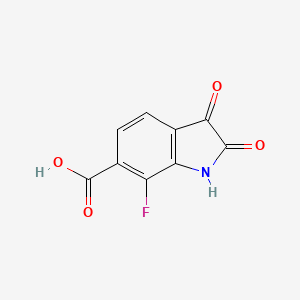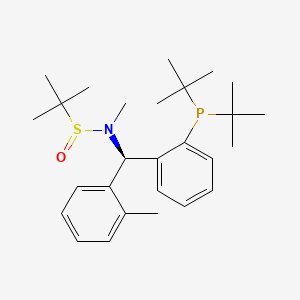
(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound that has garnered interest in the field of asymmetric catalysis. This compound is particularly notable for its role as a ligand in various catalytic processes, where it aids in the enantioselective synthesis of organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves the use of organometallic catalysts. One common method includes the use of palladium or nickel-catalyzed coupling reactions, such as Suzuki, Negishi, and Kumada reactions . These reactions are performed under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using cost-effective catalysts. Nickel-catalyzed Kumada coupling and desulfinating cross-coupling using palladium catalysts are preferred due to their efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and nickel catalysts for coupling reactions, as well as various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
科学研究应用
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Biology: The compound’s chiral properties make it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is used in the synthesis of chiral drugs, where enantioselectivity is crucial for the drug’s efficacy and safety.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are leveraged to produce high-purity products.
作用机制
The mechanism by which ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. The compound interacts with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes and the subsequent activation of substrates for enantioselective transformations .
相似化合物的比较
Similar Compounds
(R,R)-o-Tolyl-DIPAMP: Another chiral ligand used in asymmetric catalysis.
Biaryl Compounds: These compounds, such as o-tolyl benzonitrile, are used in similar catalytic processes.
Uniqueness
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral properties and its ability to form highly enantioselective metal-ligand complexes. This makes it particularly valuable in the synthesis of chiral molecules, where enantioselectivity is crucial for the desired biological activity and safety of the final product.
属性
分子式 |
C27H42NOPS |
|---|---|
分子量 |
459.7 g/mol |
IUPAC 名称 |
N-[(R)-(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H42NOPS/c1-20-16-12-13-17-21(20)24(28(11)31(29)27(8,9)10)22-18-14-15-19-23(22)30(25(2,3)4)26(5,6)7/h12-19,24H,1-11H3/t24-,31?/m1/s1 |
InChI 键 |
WHNCIJDFMHBRLU-LZDHLTRGSA-N |
手性 SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
规范 SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


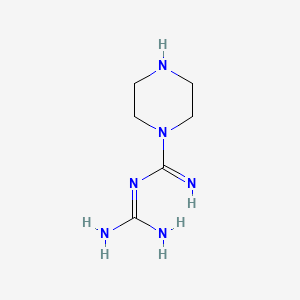
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)

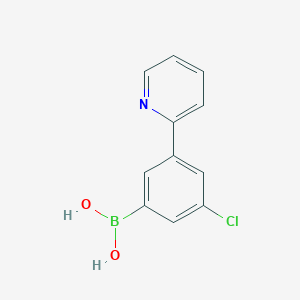



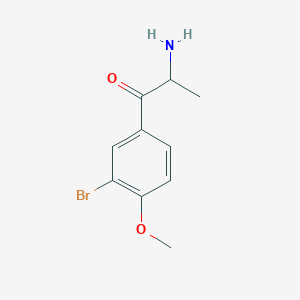
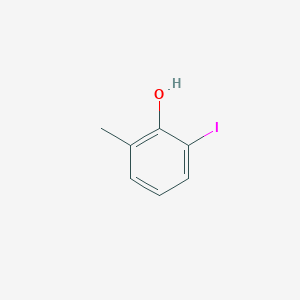
![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
